AChE Inhibitory Selectivity: Fawcettimine Exhibits Distinct Binding Affinity Relative to Lycodine and Cernuine in Human Brain Acetylcholinesterase
In a direct head-to-head neuroinformatics study, fawcettimine was compared with lycodine and cernuine for human brain acetylcholinesterase (AChE) inhibition via molecular docking using Autodock 4.2. Fawcettimine exhibited a higher ΔG value (-7.18 kcal/mol) compared to lycodine (-7.61 kcal/mol) and a Ki of 5.48 μM versus 2.65 μM for lycodine [1]. The study confirms that lycodine is a more efficient inhibitor of human brain AChE compared to fawcettimine, indicating that fawcettimine provides a less potent but potentially therapeutically differentiated AChE inhibition profile relative to the more extensively studied lycodine-class alkaloids [1].
| Evidence Dimension | Binding free energy (ΔG) and inhibition constant (Ki) against human brain acetylcholinesterase |
|---|---|
| Target Compound Data | ΔG = -7.18 kcal/mol; Ki = 5.48 μM |
| Comparator Or Baseline | Lycodine: ΔG = -7.61 kcal/mol, Ki = 2.65 μM; Cernuine: ΔG = -6.92 kcal/mol, Ki = 8.47 μM |
| Quantified Difference | Lycodine shows 0.43 kcal/mol lower (more favorable) ΔG and 2.07-fold lower Ki than fawcettimine; fawcettimine shows 0.26 kcal/mol lower ΔG and 1.55-fold lower Ki than cernuine |
| Conditions | Molecular docking simulation with Autodock 4.2; human brain AChE catalytic site |
Why This Matters
Quantitative binding data enables selection of fawcettimine as a structurally distinct AChE-interacting scaffold with intermediate potency, suitable for studies where lycodine's high potency or cernuine's lower affinity are suboptimal.
- [1] Shaikh, S., Zainab, T., Shakil, S. & Rizvi, S.M.D. (2015). A neuroinformatics study to compare inhibition efficiency of three natural ligands (Fawcettimine, Cernuine and Lycodine) against human brain acetylcholinesterase. Network: Computation in Neural Systems, 26(1), 25-34. View Source
